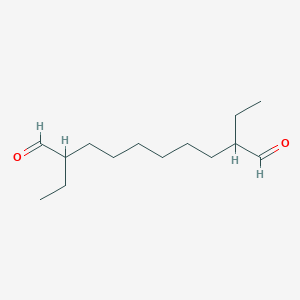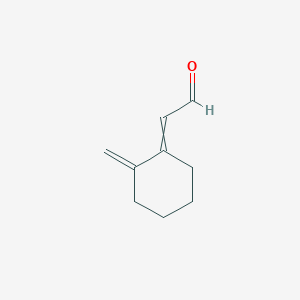
(2-Methylidenecyclohexylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylidenecyclohexylidene)acetaldehyde is an organic compound with the molecular formula C9H12O It is characterized by the presence of a cyclohexylidene ring with a methylidene group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylidenecyclohexylidene)acetaldehyde can be achieved through several methods. One common approach involves the ozonolysis of alkenes, where the unsaturated carbon atoms are disubstituted . Another method includes the Friedel-Crafts acylation of an aromatic ring with an acid chloride in the presence of an AlCl3 catalyst . Additionally, the oxidation of primary alcohols to aldehydes using reagents such as CrO3 or KMnO4 is a viable method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis or oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications.
Chemical Reactions Analysis
Types of Reactions: (2-Methylidenecyclohexylidene)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using reagents like CrO3 in aqueous acid.
Substitution: Nucleophilic addition reactions are common, where nucleophiles add to the electrophilic carbonyl carbon, followed by protonation.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, and Jones reagent in acidic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, and cyanide ions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted alcohols and derivatives.
Scientific Research Applications
(2-Methylidenecyclohexylidene)acetaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylidenecyclohexylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing for various addition and substitution reactions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .
Comparison with Similar Compounds
Acetaldehyde: A simpler aldehyde with the formula CH3CHO.
Cyclohexanone: A ketone with a similar cyclohexyl ring structure but with a ketone functional group.
Benzaldehyde: An aromatic aldehyde with a benzene ring.
Uniqueness: (2-Methylidenecyclohexylidene)acetaldehyde is unique due to its combination of a cyclohexylidene ring with a methylidene group and an aldehyde functional group.
Properties
CAS No. |
54676-98-1 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(2-methylidenecyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(8)6-7-10/h6-7H,1-5H2 |
InChI Key |
SPCVFFXBDDFCBF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC1=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
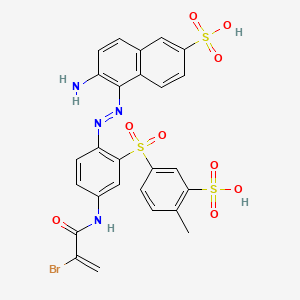


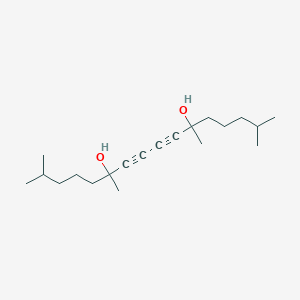
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
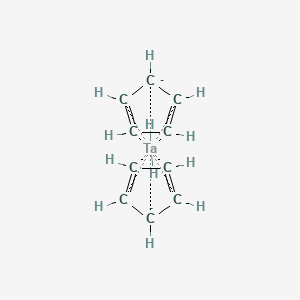
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
